PD-L1-IN-2 is classified as a small molecular inhibitor targeting the PD-L1 pathway. It was synthesized and characterized in various studies focusing on its binding properties and biological activity against PD-L1. The compound's design was based on structural modifications aimed at enhancing its interaction with the PD-L1 protein, making it a candidate for further development in cancer treatment .
The synthesis of PD-L1-IN-2 involves several key steps:
The molecular structure of PD-L1-IN-2 features a complex arrangement that facilitates its interaction with the PD-L1 protein. Key structural elements include:
Data regarding its molecular weight, solubility, and other physicochemical properties are essential for understanding its behavior in biological systems.
PD-L1-IN-2 undergoes specific chemical reactions that are crucial for its activity:
The mechanism by which PD-L1-IN-2 exerts its effects involves several key processes:
Data from in vitro assays indicate that treatment with PD-L1-IN-2 leads to increased cytotoxicity against cancer cells expressing high levels of PD-L1.
The physical and chemical properties of PD-L1-IN-2 are crucial for its development as a therapeutic agent:
Analyses using tools like SwissADME provide insights into pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) profiles .
PD-L1-IN-2 has significant potential applications in cancer therapy:
The programmed death ligand 1 (PD-L1, CD274) and its receptor PD-1 (CD279) constitute a critical immune checkpoint pathway exploited by cancers to evade immune surveillance. PD-1 is a transmembrane protein featuring an extracellular immunoglobulin variable (IgV)-like domain, a transmembrane region, and a cytoplasmic tail containing immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) domains [8]. PD-L1, a type I transmembrane glycoprotein, shares structural homology with B7 family proteins, possessing extracellular IgV and IgC domains that facilitate binding to PD-1 [4] [5]. The interaction occurs via front β-face (AGFCC’ β-strands) of PD-1 and β-face (AGFCC’) of PD-L1, forming a compact interface [4]. This binding triggers phosphorylation of PD-1’s ITSM domain, recruiting Src homology 2 domain-containing phosphatase 2 (SHP-2), which dephosphorylates key T-cell receptor (TCR) signaling molecules (e.g., CD3ζ, ZAP70) and co-stimulatory receptor CD28 [8] [5]. Consequently, downstream pathways like PI3K/AKT and RAS/RAF/MEK/ERK are suppressed, inhibiting T-cell activation, proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxic function [5] [2].
Table 1: Structural Domains of PD-1 and PD-L1
| Protein | Domains | Functional Significance |
|---|---|---|
| PD-1 | Extracellular IgV-like domain | PD-L1/PD-L2 binding interface |
| Transmembrane domain | Membrane anchorage | |
| Cytoplasmic tail (ITIM, ITSM) | SHP-2 recruitment; signal transduction | |
| PD-L1 | Extracellular IgV and IgC domains | PD-1 binding |
| Transmembrane domain | Membrane anchorage | |
| Short cytoplasmic tail | Post-translational modifications (e.g., glycosylation, ubiquitination) |
Beyond immune evasion, PD-L1 exerts tumor-intrinsic functions that promote malignancy. Key pathways include:
PD-L1 expression is dynamically controlled by trafficking and stability mechanisms:
Table 2: Key Regulators of PD-L1 Stability and Trafficking
| Regulator | Function | Effect on PD-L1 |
|---|---|---|
| CMTM6 | Binds PD-L1; prevents lysosomal degradation | Stabilizes surface expression |
| DRG2 | GTPase; facilitates endosomal recycling | Maintains surface expression |
| TRAPPC4 | Scaffolds PD-L1-RAB11 complex | Promotes recycling |
| HIP1R | Directs PD-L1 to lysosomes | Enhances degradation |
| SPOP | E3 ubiquitin ligase | Promotes ubiquitination and degradation |
| CSN5 | Deubiquitinase | Removes ubiquitin; stabilizes PD-L1 |
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